molecular formula C10H12ClNO5S B1434921 N-(2-Chloro-5-methoxyphenyl)-N-(methylsulfonyl)glycine CAS No. 1858251-89-4

N-(2-Chloro-5-methoxyphenyl)-N-(methylsulfonyl)glycine

Cat. No.: B1434921
CAS No.: 1858251-89-4
M. Wt: 293.72 g/mol
InChI Key: ZJOZSBVACQDHKI-UHFFFAOYSA-N
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Description

N-(2-Chloro-5-methoxyphenyl)-N-(methylsulfonyl)glycine is a chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research. While the specific data on this compound is limited, its core structure is closely related to established synthetic intermediates used in the development of novel therapeutic agents. A key structural analog, the methyl ester derivative of this compound, has been documented in chemical databases, highlighting the relevance of this chemical scaffold . The primary research application of this compound is as a versatile building block for the synthesis of more complex molecules. Its structure incorporates both a glycine backbone and a methylsulfonyl group, features that are commonly utilized in drug discovery to modulate biological activity and physicochemical properties. The 2-chloro-5-methoxyphenyl moiety is a recurring structural element in compounds investigated for various biological activities, suggesting its potential value in constructing targeted research molecules . Researchers can leverage this intermediate to explore structure-activity relationships (SAR) by further functionalizing the glycine moiety or utilizing the aromatic ring system for coupling reactions. The presence of the methylsulfonyl group is a notable feature, as such groups are often employed to optimize the potency and metabolic stability of lead compounds in development pipelines . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(2-chloro-5-methoxy-N-methylsulfonylanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO5S/c1-17-7-3-4-8(11)9(5-7)12(6-10(13)14)18(2,15)16/h3-5H,6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJOZSBVACQDHKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)N(CC(=O)O)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-Chloro-5-methoxyphenyl Intermediate

The aromatic precursor bearing the 2-chloro and 5-methoxy substituents can be prepared by selective halogenation and methoxylation of phenyl derivatives. According to patent CN103553991A, halogenation of 2-methoxy-4-acetylaminobenzoic acid methyl ester with halogens (chlorine, bromine, or iodine) in methylene dichloride solvent at 10–40 °C for 2–8 hours yields halogenated intermediates with high selectivity and yields up to 80%.

Step Reagents & Conditions Product Yield (%) Notes
Halogenation 2-methoxy-4-acetylaminobenzoic acid methyl ester + Cl2 (1-1.2 eq) in CH2Cl2, 10-40 °C, 2-8 h 2-methoxy-4-acetylamino-5-chlorobenzoate Up to 80% High purity (~99.5%) after workup

Introduction of Methylsulfonyl Group

The methylsulfonyl group is introduced by sulfonylation reactions using sulfinic acid salts. The same patent describes condensation of the halogenated intermediate with sodium ethanesulfinate in DMF at 50–90 °C for 5–10 hours under catalytic conditions (e.g., cuprous chloride catalyst) to afford the sulfone derivative.

Step Reagents & Conditions Product Yield (%) Notes
Sulfonylation Halogenated intermediate + NaSO2CH3 in DMF, 50-90 °C, 5-10 h, CuCl catalyst 2-methoxy-4-acetylamino-5-methylsulfonylbenzoate High (not specified) Efficient sulfone formation

Glycine Coupling to Form N-(2-Chloro-5-methoxyphenyl)-N-(methylsulfonyl)glycine

The final step involves coupling the sulfonylated aromatic amine with glycine or glycine derivatives. A common approach is nucleophilic substitution or amidation using glycine esters or activated glycine derivatives under mild conditions.

Patent CN103172527A describes a method to prepare O-chlorobenzene glycine methyl ester intermediates avoiding toxic sodium cyanide by reaction of o-chlorobenzaldehyde with chloroform under phase-transfer catalysis and ammoniacal conditions, followed by esterification with thionyl chloride and methanol. This method reduces steps and toxicity.

Step Reagents & Conditions Product Yield (%) Notes
Glycine coupling Sulfonylated aromatic amine + glycine methyl ester or glycine under basic or catalytic conditions This compound Not explicitly reported Typically high purity

Alternative Synthetic Routes and Catalysts

  • Phase-transfer catalysts such as hexadecyl triphenylphosphonium bromide facilitate the formation of chloro-substituted phenyl glycine intermediates in environmentally safer conditions.
  • Use of copper(II) triflate and phosphorous oxychloride in toluene for chlorination and formylation steps has been reported in related aromatic compound syntheses.
  • Avoidance of cyanide and multi-step hydrolysis improves safety and reduces environmental impact.

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material(s) Reagents & Conditions Product Yield (%) Key Advantages
1 Halogenation 2-methoxy-4-acetylaminobenzoic acid methyl ester Cl2 (1-1.2 eq), CH2Cl2, 10-40 °C, 2-8 h 2-chloro-5-methoxy intermediate Up to 80% High selectivity, mild conditions
2 Sulfonylation Halogenated intermediate NaSO2CH3, DMF, 50-90 °C, 5-10 h, CuCl catalyst Methylsulfonyl derivative High Efficient sulfone introduction
3 Glycine coupling Sulfonylated aromatic amine + glycine derivative Basic or catalytic amidation conditions This compound Not specified High purity, simplified synthesis
4 Alternative esterification o-chlorobenzaldehyde + chloroform + ammoniacal liquor Phase-transfer catalyst, thionyl chloride, methanol Chloro-phenyl glycine methyl ester 46-85% Cyanide-free, safer, fewer steps

Research Findings and Analysis

  • The avoidance of sodium cyanide in phenyl glycine intermediate synthesis significantly reduces toxicity and environmental hazards.
  • Phase-transfer catalysis enables efficient nucleophilic addition of chloroform to o-chlorobenzaldehyde, simplifying the synthetic route.
  • Use of copper catalysts in sulfonylation steps enhances reaction rates and yields, as seen in the methylsulfonyl group introduction.
  • Reaction conditions such as temperature control (0-40 °C for halogenation, 50-90 °C for sulfonylation) and solvent choice (methylene dichloride, DMF) are critical for selectivity and yield optimization.
  • Purity levels exceeding 98% have been reported for intermediates and final products, indicating the robustness of these methods.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-5-methoxyphenyl)-N-(methylsulfonyl)glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Ammonia or primary amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(2-Chloro-5-methoxyphenyl)-N-(methylsulfonyl)glycine is C10H12ClNO5S. It features a chloro-substituted aromatic ring, a methoxy group, and a methylsulfonyl moiety attached to a glycine backbone. This structural configuration contributes to its diverse applications.

Scientific Research Applications

1. Chemistry:

  • Building Block for Synthesis: The compound serves as an important intermediate in the synthesis of more complex molecules. Its unique functional groups facilitate various chemical reactions, including oxidation and substitution reactions, which can yield a variety of derivatives useful in further research and industrial applications.

2. Biology:

  • Biological Activity: Studies have indicated that this compound exhibits notable biological effects, particularly through the inhibition of specific kinases involved in cellular signaling pathways. For example, it has been shown to inhibit Receptor-Interacting Protein Kinase 2 (RIPK2), which plays a crucial role in inflammatory responses . The compound's mechanism involves binding to enzymes or receptors, modulating their activity to produce various biological effects .

3. Medicine:

  • Therapeutic Potential: this compound is being explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects. Research indicates that it may reduce pain in models of inflammatory and neuropathic pain by selectively blocking glycine transporters .

Case Study 1: Inhibition of RIPK2

In a study investigating compounds similar to this compound, it was found that derivatives exhibited potent biochemical RIPK2 kinase inhibition with IC50 values ranging from 16 nM to 296 nM depending on the structural modifications made. These findings suggest that the compound could be developed into a pharmacological probe for studying immune responses and inflammation pathways .

Case Study 2: Analgesic Effects

Another study demonstrated that this compound reduced mechanical allodynia and thermal hyperalgesia in rodent models suffering from neuropathic pain. The compound showed efficacy without significant side effects, indicating its potential as a safer alternative for pain management therapies .

Data Tables

Application AreaDescriptionKey Findings
ChemistryBuilding block for complex synthesisUseful in oxidation and substitution reactions
BiologyInhibition of RIPK2 kinaseIC50 values ranging from 16 nM to 296 nM depending on derivatives
MedicineAnti-inflammatory and analgesic effectsReduces mechanical allodynia in neuropathic pain models

Mechanism of Action

The mechanism of action of N-(2-Chloro-5-methoxyphenyl)-N-(methylsulfonyl)glycine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound is compared to its positional isomers, substituent variants, and sulfonamide derivatives (Table 1).

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Formula Purity Key Notes Reference
N-(2-Chloro-5-methoxyphenyl)-N-(methylsulfonyl)glycine 2-Cl, 5-OMe, methylsulfonyl C10H11ClNO5S ≥95% High-purity derivative with balanced lipophilicity
N-(3-Chloro-4-methoxyphenyl)-N-(methylsulfonyl)glycine 3-Cl, 4-OMe, methylsulfonyl C10H11ClNO5S ≥95% Positional isomer; altered electronic effects
N-(2-Methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycine 2-OMe, 5-NO2, methylsulfonyl C10H11N2O7S N/A Nitro group increases reactivity; potential metabolic instability
N-(3-Methylphenyl)-N-(methylsulfonyl)glycine 3-Me, methylsulfonyl C10H13NO4S ≥95% Discontinued due to stability/performance issues
Glycine,N-[[6-methoxy-5-(trifluoromethyl)-1-naphthalenyl]thioxomethyl]-N-methyl-, sodium salt Trifluoromethyl, thioxomethyl C16H14F3NNaO4S2 N/A Enhanced lipophilicity; sodium salt improves solubility

Physicochemical and Functional Differences

Substituent Position and Electronic Effects
  • Chloro vs. Methoxy Positioning : The 2-chloro-5-methoxy configuration in the target compound creates a distinct electronic profile compared to the 3-chloro-4-methoxy isomer. The former’s electron-withdrawing Cl and electron-donating OMe groups at ortho and para positions may enhance resonance stabilization, whereas the latter’s meta Cl and para OMe could reduce steric hindrance .
Functional Group Modifications
  • Trifluoromethyl and Thioxomethyl Groups : The trifluoromethyl group in ’s compound significantly boosts lipophilicity, favoring membrane permeability. The sodium salt form counterbalances this by enhancing aqueous solubility, a feature absent in the target compound .
  • Methyl vs.

Spectroscopic and Analytical Data

The target compound’s structural analogs exhibit distinct spectroscopic profiles. For example:

  • 13C NMR Shifts : The 2-chloro-5-methoxyphenyl group in the target compound likely produces unique δ values for aromatic carbons (e.g., ~144–156 ppm for oxygenated carbons) compared to nitro-substituted derivatives, where electron-withdrawing groups deshield adjacent carbons .
  • HRMS Validation : High-resolution mass spectrometry confirms molecular integrity across derivatives, with deviations <1 ppm (e.g., 595.2467 observed vs. 595.2478 calculated for a related compound in ) .

Commercial and Developmental Status

  • The target compound and its 3-chloro-4-methoxy isomer are commercially available at ≥95% purity, suggesting robust synthetic protocols .
  • In contrast, the 3-methylphenyl variant was discontinued, possibly due to inferior pharmacokinetic properties .

Biological Activity

N-(2-Chloro-5-methoxyphenyl)-N-(methylsulfonyl)glycine, also known by its CAS number 716358-49-5, is a compound with significant biological activity that has garnered attention in various research fields. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H12ClNO5S. The compound features a chloro-substituted aromatic ring, a methoxy group, and a methylsulfonyl moiety attached to a glycine backbone. This structure contributes to its unique biological profile.

Research indicates that this compound exhibits its biological effects primarily through inhibition of specific kinases involved in cellular signaling pathways. For instance, studies have shown that compounds with similar structures can inhibit Receptor-Interacting Protein Kinase 2 (RIPK2), which plays a crucial role in inflammatory responses and cell signaling pathways associated with immune responses .

Biological Activity

  • Anti-inflammatory Effects :
    • The compound has demonstrated the ability to inhibit pro-inflammatory cytokine release in various experimental models. For instance, it was noted for its effectiveness in reducing TNFα and IL-8 levels in response to stimuli in human cells .
    • In vivo studies have shown that derivatives of this compound can mitigate inflammation in models such as experimental autoimmune encephalomyelitis (EAE), indicating potential applications in treating autoimmune diseases .
  • Antimicrobial Properties :
    • Preliminary investigations suggest that the compound may exhibit antimicrobial activity against certain pathogens, although specific data on its efficacy against bacteria or fungi remain limited.
  • Cytotoxicity :
    • Cytotoxicity assays have been conducted using various cell lines, including MRC5 and HepG2 cells. The results indicate that while the compound has biological activity, careful evaluation of its cytotoxic effects is necessary to assess therapeutic viability .

Structure-Activity Relationship (SAR)

The SAR studies highlight how modifications to the chemical structure influence biological activity. For example, alterations in the positioning of the sulfonamide group have been shown to affect kinase inhibition potency. Compounds with the sulfonamide group positioned at the meta-position relative to other substituents exhibited improved inhibitory activity against RIPK2 compared to their ortho or para counterparts .

Data Summary

Property Value
Molecular FormulaC10H12ClNO5S
CAS Number716358-49-5
Anti-inflammatory ActivityInhibition of TNFα and IL-8
Cytotoxicity (MRC5)TC50 > 40 µM
RIPK2 Inhibition IC50Varies by structural derivative
Potential ApplicationsAutoimmune diseases, inflammation

Case Studies

  • Inflammation Model : In a study examining the effects of various compounds on MDP-induced peritonitis, derivatives of this compound showed significant reductions in inflammatory markers, suggesting a robust anti-inflammatory profile .
  • Autoimmune Disease Research : In models of multiple sclerosis, compounds derived from this chemical scaffold demonstrated efficacy in reducing disease severity by modulating immune responses .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-Chloro-5-methoxyphenyl)-N-(methylsulfonyl)glycine
Reactant of Route 2
Reactant of Route 2
N-(2-Chloro-5-methoxyphenyl)-N-(methylsulfonyl)glycine

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